molecular formula C6H2BrF2I B180553 4-Bromo-2,5-difluoroiodobenzene CAS No. 145349-66-2

4-Bromo-2,5-difluoroiodobenzene

Cat. No.: B180553
CAS No.: 145349-66-2
M. Wt: 318.88 g/mol
InChI Key: DOGSQPBKZOMWDT-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoroiodobenzene is an organohalogen compound with the molecular formula C6H2BrF2I. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Scientific Research Applications

4-Bromo-2,5-difluoroiodobenzene has several applications in scientific research:

Safety and Hazards

4-Bromo-2,5-difluoroiodobenzene is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection, and used only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct halogenation of 2,5-difluoroaniline, followed by bromination and iodination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like n-butyllithium and potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluoroiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of partially or fully dehalogenated products.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoroiodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or biological studies .

Comparison with Similar Compounds

    2,4-Difluoroiodobenzene: Similar in structure but lacks the bromine atom.

    4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups instead of fluorine atoms.

    2,5-Difluorobromobenzene: Lacks the iodine atom.

Uniqueness: 4-Bromo-2,5-difluoroiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGSQPBKZOMWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373636
Record name 4-Bromo-2,5-difluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145349-66-2
Record name 4-Bromo-2,5-difluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluoroiodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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